rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
Overview
Description
Rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Processes and Optical Activity : The compound rac-(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis, related to racemic and chiral compounds, is involved in intricate synthesis processes. A noteworthy synthesis involves racemic trans-1-amino-6-nitroindan-2-ol, prepared from inexpensive indene, undergoing direct nitration and conversion into its sulfuric acid mono-ester derivative. The synthesis preserves optical activity when starting with specific enantiomers, indicating potential enantioselective applications (Kozhushkov et al., 2005).
Structural and Crystallographic Studies : The study of racemic ligands like rac-1-(4-fluorophenyl)ethylamine shows its reaction with cobalt(II) chloride, forming salts with unique crystallographic structures. The formation of helical structures through inter-ionic hydrogen bonding interactions in these complexes emphasizes the compound's structural versatility and potential application in materials science and nanotechnology (Mande et al., 2015).
Charge Transfer and Spectroscopy : Research on structurally characterized mixed-valence thiolate-bridged Cu(I)/Cu(II) cluster complexes containing cis-N(amine)(2)S(thiolate)(2) copper complex rac-2, provides insights into their charge-transfer spectra. These complexes exhibit multiple absorptions across the visible and ultraviolet regions, indicating their potential application in photophysical and photochemical devices (Stibrany et al., 2002).
Properties
IUPAC Name |
(1S,2R)-2-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIYTIWPKSWKOV-RJUBDTSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.